molecular formula C20H18N2O4 B245067 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Cat. No. B245067
M. Wt: 350.4 g/mol
InChI Key: GETCUGFXZQZCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Mechanism of Action

BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. BTK is activated by the binding of antigens to B cell receptors, leading to downstream signaling pathways that result in the production of cytokines and antibodies. N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide inhibits BTK by binding to a specific site on the enzyme, preventing its activation and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK by N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has several biochemical and physiological effects. In preclinical models, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce the production of cytokines and autoantibodies, which are key drivers of autoimmune diseases. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce inflammation and tissue damage in various organs, including the joints and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide for laboratory experiments is its selectivity for BTK, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has demonstrated potent inhibition of BTK at low doses, making it a cost-effective option for laboratory experiments. However, one limitation of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several potential future directions for the research and development of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of focus is the optimization of dosing and administration regimens to maximize efficacy and minimize side effects. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in human clinical trials. Finally, there is potential for the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases.

Synthesis Methods

The synthesis of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, starting with the reaction of 3-methylphenol with acetic anhydride to form 3-acetyloxytoluene. This compound is then reacted with 2-chloroacetyl chloride to produce 2-(3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(3-methylphenoxy)acetyl chloride with 3-amino-N-(3-nitrophenyl)propanamide to form N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

Scientific Research Applications

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent and selective inhibition of BTK. In a study of rheumatoid arthritis, treatment with N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide significantly reduced disease activity and joint inflammation in a mouse model. Similarly, in a mouse model of lupus, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide treatment reduced autoantibody production and improved kidney function. These results suggest that N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide may have therapeutic potential for a range of autoimmune diseases.

properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-14-5-2-8-17(11-14)26-13-19(23)21-15-6-3-7-16(12-15)22-20(24)18-9-4-10-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

InChI Key

GETCUGFXZQZCTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.